CPF‑7 Yields the Highest Absolute Insulin Release, Contrasting with Sub‑Nanomolar Potency Peptides
In the rat BRIN‑BD11 clonal β‑cell line, CPF‑7 elicits a maximal insulin release of 571 ± 30% of the basal rate at a concentration of 3 µM. This maximum stimulation magnitude surpasses that of the highly potent CPF‑1, CPF‑3, CPF‑5, and CPF‑6, which produce significant release at 0.03 nM but do not achieve the same absolute elevation at their optimal concentrations [1]. The data reveal a functional trade‑off: CPF‑7 is less potent but delivers greater maximal efficacy.
| Evidence Dimension | Insulin release stimulation (fold change over basal rate) |
|---|---|
| Target Compound Data | 571 ± 30% of basal rate at 3 µM |
| Comparator Or Baseline | CPF‑1, CPF‑3, CPF‑5, CPF‑6: significant increase at 0.03 nM; CPF‑SE1: 514 ± 13% at 3 µM |
| Quantified Difference | CPF‑7 achieves the highest absolute stimulation among all tested CPF peptides at 3 µM |
| Conditions | BRIN‑BD11 rat clonal β‑cell line; 20 min incubation |
Why This Matters
For assays requiring maximal insulin output rather than the lowest effective concentration, CPF‑7 is the preferred reagent.
- [1] Srinivasan, D., et al. (2013). Caerulein precursor fragment (CPF) peptides from the skin secretions of Xenopus laevis and Silurana epitropicalis are potent insulin-releasing agents. Biochimie, 95(2), 429-435. https://doi.org/10.1016/j.biochi.2012.10.026 View Source
